4,6-Dichloro-3-phenylpyridazine
Overview
Description
4,6-Dichloro-3-phenylpyridazine: is an organic compound with the molecular formula C10H6Cl2N2 . It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenyl group at position 3 of the pyridazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,6-Dichloro-3-phenylpyridazine typically involves the chlorination of 3-phenylpyridazine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-phenylpyridazine is treated with an excess of POCl3, resulting in the formation of this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4,6-Dichloro-3-phenylpyridazine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, treatment with amines can lead to the formation of corresponding amine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of boronic acids. The reactions are conducted in solvents like tetrahydrofuran (THF) or toluene under reflux conditions.
Major Products:
Amine Derivatives: Formed by substitution of chlorine atoms with amines.
Biaryl Compounds: Resulting from coupling reactions with boronic acids.
Scientific Research Applications
Chemistry:
4,6-Dichloro-3-phenylpyridazine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology and Medicine:
In biological research, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of various bioactive molecules, including potential drug candidates.
Industry:
In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its derivatives are explored for their applications in crop protection and pest control.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-phenylpyridazine depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. For example, some pyridazine derivatives are known to inhibit enzymes involved in inflammatory processes, making them potential anti-inflammatory agents.
Comparison with Similar Compounds
- 3-Phenyl-6-chloropyridazine
- 6-(4-Methoxyphenyl)pyridazin-3-amine
- 6-Phenylpyridazin-4-amine
- 3-Chloro-6-(4-chlorophenyl)pyridazine
Comparison:
4,6-Dichloro-3-phenylpyridazine is unique due to the presence of two chlorine atoms at positions 4 and 6, which significantly influence its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo selective substitution reactions, making it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential biological activity, distinguishing it from other pyridazine derivatives.
Properties
IUPAC Name |
4,6-dichloro-3-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYSGGOWIZSMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371109 | |
Record name | 4,6-dichloro-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40020-05-1 | |
Record name | 4,6-dichloro-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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